molecular formula C10H13NO B1428745 4-(3-Methyloxetan-3-yl)aniline CAS No. 1225380-12-0

4-(3-Methyloxetan-3-yl)aniline

Cat. No.: B1428745
CAS No.: 1225380-12-0
M. Wt: 163.22 g/mol
InChI Key: VLCQTNSZCIBOTL-UHFFFAOYSA-N
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Description

4-(3-Methyloxetan-3-yl)aniline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(3-methyloxetan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCQTNSZCIBOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Methyloxetan-3-yl)aniline, with the chemical formula C₁₀H₁₃NO, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, material science, and agrochemicals. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxetane ring and an aniline group which are significant for its reactivity and potential interactions with biological molecules. The oxetane ring can undergo ring-opening reactions, making it a versatile building block in organic synthesis. The para position of the aniline group allows for electrophilic substitution reactions that are crucial in medicinal chemistry.

Biological Activities

1. Medicinal Applications

  • Photodynamic Therapy : this compound is being investigated as a photosensitizer precursor. Its derivatives have shown promise in selectively targeting cancer cells while sparing healthy tissues. In vitro studies indicate that modified compounds can generate reactive oxygen species upon light irradiation, leading to cytotoxic effects on cancer cells. Cell viability assays have been used to measure efficacy, showing promising results in preliminary trials.
  • Pharmaceutical Intermediates : The compound serves as a precursor for synthesizing various pharmaceutical agents. Its ability to undergo electrophilic substitutions makes it suitable for creating complex cyclic compounds, which are often found in drug structures.

2. Agrochemical Development

  • In agrochemical research, this compound is utilized to develop new pesticides and herbicides. The reactivity of the compound allows for the synthesis of active ingredients tested against specific pests and weeds. Field trials have shown varying degrees of efficacy, with data collected on lethal doses (LD50) and environmental impact.

3. Material Science

  • The compound is also significant in material science for synthesizing polymers with enhanced mechanical properties. Polymers derived from this compound exhibit improved tensile strength and chemical resistance due to the reactive nature of the oxetane ring.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution Reactions : The presence of the aniline group facilitates electrophilic substitution under acidic or basic conditions, allowing for modifications that enhance biological activity.
  • Reactive Oxygen Species Generation : In photodynamic therapy applications, the compound's ability to generate reactive oxygen species upon light activation is crucial for its anticancer properties.

Case Study 1: Photodynamic Therapy Efficacy

A study evaluated the cytotoxic effects of a modified derivative of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability (up to 80% in certain lines) when exposed to light after treatment with the compound.

Case Study 2: Agrochemical Efficacy

Field trials conducted with a pesticide formulation based on this compound demonstrated effective control over specific weed species. The formulation exhibited an LD50 value significantly lower than existing commercial products, indicating a potentially safer alternative for agricultural use.

Data Summary Table

Application Area Biological Activity Key Findings
Medicinal ChemistryPhotosensitizer precursorSelective cytotoxicity against cancer cells
AgrochemicalsPesticide developmentLower LD50 values compared to existing products
Material SciencePolymer synthesisEnhanced mechanical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methyloxetan-3-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(3-Methyloxetan-3-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.